4-(Boc-amino)-2-hydroxypyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

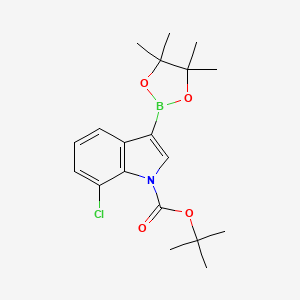

The compound “4-(Boc-amino)-2-hydroxypyridine” is a type of Boc-protected amino compound . Boc-protected amino compounds are commonly used in the synthesis of peptides . The Boc group serves as a protective group for the amino function, which is crucial in the synthesis of multifunctional targets .

Synthesis Analysis

The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . The Boc group is stable towards most nucleophiles and bases .Molecular Structure Analysis

The most intense absorption peak of 4-(Boc-amino)pyridine was calculated as 234 nm in methanol . The HOMO and the LUMO are called frontier molecular orbitals (FMOs) .Chemical Reactions Analysis

The Boc group can be cleaved by mild acidolysis, whereas benzyl carbamates require significantly stronger acidic conditions for their deprotection . The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible .科学的研究の応用

BOC Protection of Amines

The compound is used in the BOC protection of amines, which is an important process in organic synthesis . This process is crucial for the synthesis of a variety of aliphatic and aromatic amines, amino acids, and amino alcohols . The BOC protection is carried out in catalyst and solvent-free media under mild reaction conditions .

Green Chemistry

The use of 4-(Boc-amino)-2-hydroxypyridine aligns with the principles of green chemistry or sustainable technology . The protocol for BOC protection does not require any water quenches, solvent separations, and purification steps, such as recrystallization and column chromatography .

Synthesis of Biologically Active Molecules

The nitrogen-containing carbamate or BOC amine compounds, including 4-(Boc-amino)-2-hydroxypyridine, are frequently found in pharmaceutical and biologically active molecules . The protection of the amine functionality is important in their synthetic applications .

N-Boc Protection under Ultrasound Irradiation

A green and simple approach for the N-Boc protection on structurally diverse amines under ultrasound irradiation is described . Selective N-Boc protection was achieved in excellent isolated yield in a short reaction time at room temperature .

Solid Phase Synthesis of Peptides

4-(Boc-amino)-2-hydroxypyridine is used to protect amine in the solid phase synthesis of peptides . This process is crucial for the production of various peptides used in biological research .

Production of Carbamic Acid Derivatives

The compound is used to produce [4-(tert-butyl-dimethyl-silanyloxy)-phenyl]-carbamic acid tert-butyl ester at ambient temperature . This reaction requires the reagent imidazole and solvents dimethylformamide, CH2Cl2 .

作用機序

Target of Action

Boc-protected amines are generally used in organic synthesis, particularly in peptide synthesis . They are often involved in reactions such as the Suzuki–Miyaura cross-coupling , which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The Boc group in 4-(Boc-amino)-2-hydroxypyridine serves as a protective group for the amine during reactions . The formation of Boc-protected amines is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . The Boc group is stable towards most nucleophiles and bases . Therefore, it allows for orthogonal protection strategies using a base-labile protection group .

Biochemical Pathways

Boc-protected amines like 4-(boc-amino)-2-hydroxypyridine are often used in the synthesis of complex organic molecules, potentially affecting a wide range of biochemical pathways depending on the final compound synthesized .

Pharmacokinetics

The boc group is known to be cleaved under anhydrous acidic conditions , which could potentially affect the compound’s bioavailability.

Result of Action

As a boc-protected amine, it is likely used as an intermediate in the synthesis of more complex molecules . The effects of these molecules would depend on their specific structures and functions.

Action Environment

The action, efficacy, and stability of 4-(Boc-amino)-2-hydroxypyridine can be influenced by various environmental factors. For instance, the Boc group is stable under most conditions but can be cleaved under anhydrous acidic conditions . Additionally, the Suzuki–Miyaura cross-coupling reaction, in which Boc-protected amines like 4-(Boc-amino)-2-hydroxypyridine might be involved, is known to be exceptionally mild and functional group tolerant .

Safety and Hazards

将来の方向性

特性

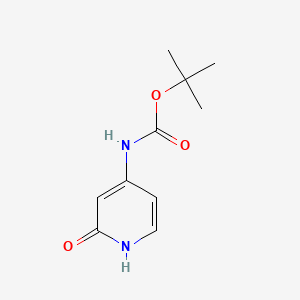

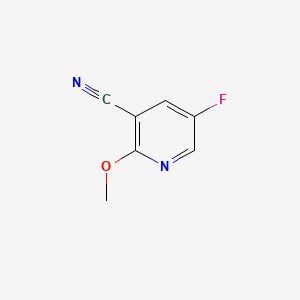

IUPAC Name |

tert-butyl N-(2-oxo-1H-pyridin-4-yl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3/c1-10(2,3)15-9(14)12-7-4-5-11-8(13)6-7/h4-6H,1-3H3,(H2,11,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNJZRTVKUGFQOP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=O)NC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1S,2S)-2-(1-piperidinyl)cyclohexyl]thiourea](/img/structure/B573085.png)

![Pyrazolo[1,5-a]pyrimidin-5-ylmethanamine](/img/structure/B573087.png)